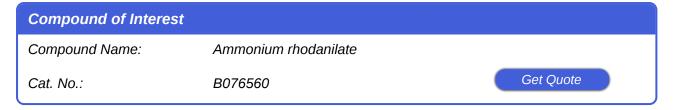


Spectroscopic Properties of Ammonium Rhodanilate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium rhodanilate, with the chemical formula C₁₆H₁₈CrN₇S₄, is a complex coordination compound featuring a central chromium(III) ion.[1][2] This document provides a comprehensive overview of its spectroscopic properties, drawing from available scientific literature. It is intended to serve as a technical guide for researchers and professionals in drug development and related scientific fields. The compound typically appears as rose-colored platelets and is soluble in methanol.[1]

Synthesis of Ammonium Rhodanilate

Ammonium rhodanilate is synthesized via a two-step process. The first step involves the formation of rhodanilic acid, which is then neutralized with ammonium hydroxide to yield the final product.[3]

Experimental Protocol: Synthesis of Ammonium Rhodanilate

Materials:

Chrome alum (KCr(SO₄)₂·12H₂O)

Foundational & Exploratory



- Potassium thiocyanate (KSCN)
- Aniline (C₆H₅NH₂)
- Ammonium hydroxide (NH₄OH)
- Methanol

Procedure:

- Synthesis of Rhodanilic Acid:
 - React chrome alum with an excess of potassium thiocyanate and aniline in an acidic aqueous solution. This reaction forms the rhodanilic acid precursor, H[Cr(SCN)₄(C₆H₅NH₂)₂].[3]
- Formation of Ammonium Rhodanilate:
 - Suspend the synthesized rhodanilic acid in methanol.
 - Cool the suspension to a temperature between 0-5°C in an ice bath.
 - Slowly add ammonium hydroxide dropwise to the cooled suspension while stirring continuously.
 - Carefully monitor the pH of the reaction mixture, maintaining it within a narrow alkaline range of 8.5-9.0.[3] This is crucial for stabilizing the ammonium counter-ion and ensuring complete neutralization.
 - Maintaining the low temperature is essential to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.[3]
 - The resulting precipitate of ammonium rhodanilate is then collected, for example, by filtration.

Safety Precautions: Aniline is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn throughout the procedure.



Spectroscopic Data

The spectroscopic properties of **ammonium rhodanilate** are primarily determined by the central chromium(III) ion and its coordination environment with thiocyanate and aniline ligands.

UV-Visible Spectroscopy

The electronic spectrum of **ammonium rhodanilate** is expected to exhibit absorption bands characteristic of a chromium(III) center in a distorted octahedral geometry.[3]

Parameter	Value/Description
λmax	Expected to show multiple bands corresponding to d-d transitions.
Molar Absorptivity (ε)	Not specified in available literature.
Expected Transitions	$^{4}\text{A2g} \rightarrow {^{4}\text{T2g}(F)}, {^{4}\text{A2g}} \rightarrow {^{4}\text{T1g}(F)}, \text{and} {^{4}\text{A2g}} \rightarrow {^{4}\text{T1g}(P)}.[3]$

Fluorescence Spectroscopy

While specific fluorescence data for **ammonium rhodanilate** is not readily available, chromium(III) complexes are known to exhibit fluorescence. The emission properties are dependent on the ligand field strength.[4] Complexes with weaker ligand fields may show fluorescence from the 4T_2g state.[4]

Parameter	Value/Description
Excitation Wavelength	Not specified in available literature.
Emission Wavelength	Not specified in available literature.
Quantum Yield	Not specified in available literature.

Infrared (IR) Spectroscopy

The infrared spectrum of **ammonium rhodanilate** is characterized by the vibrational modes of its constituent functional groups: the thiocyanate and aniline ligands, and the ammonium



cation.[3]

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Thiocyanate (SCN ⁻)	C≡N stretch	2050 - 2100[3]
C-S stretch	780 - 840[3]	
Aniline (C ₆ H₅NH₂)	N-H stretching	Characteristic bands expected. [3]
C-H stretching	Characteristic bands expected. [3]	
Aromatic ring vibrations	Characteristic bands expected. [3]	_
Ammonium (NH ₄ +)	ν₃ (Asymmetric Stretch)	~3190[3]
ν ₄ (Asymmetric Bend)	~1432[3]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local chemical environment of the protons and carbon atoms within the aniline and ammonium components of the complex.[3]

¹H NMR

Proton Environment	Expected Chemical Shift Region
Aniline (Aromatic)	Aromatic region.
Aniline (Amine)	Distinct signal, influenced by coordination and hydrogen bonding.[3]
Ammonium	Distinct signal, influenced by coordination and hydrogen bonding.[3]

¹³C NMR



Carbon Environment	Expected Chemical Shift Region
Aniline (Aromatic)	Downfield region.[3]
Thiocyanate	Characteristic signal.[3]

Experimental Protocols for Spectroscopic Analysis

UV-Visible Spectroscopy

- Prepare a dilute solution of ammonium rhodanilate in a suitable solvent, such as methanol.
- Use a calibrated UV-Vis spectrophotometer.
- Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
- Identify the wavelengths of maximum absorbance (λmax).
- To determine molar absorptivity, prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the molar absorptivity from the slope of the resulting line (Beer-Lambert Law).

Fluorescence Spectroscopy

- Dissolve the **ammonium rhodanilate** sample in an appropriate solvent.
- Use a spectrofluorometer.
- Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength.
- With the optimal excitation wavelength, scan the emission spectrum to determine the emission maximum.
- Quantum yield can be determined relative to a standard of known quantum yield.

Infrared (IR) Spectroscopy



- Prepare the sample, typically as a solid mixed with KBr to form a pellet, or as a mull.
- Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

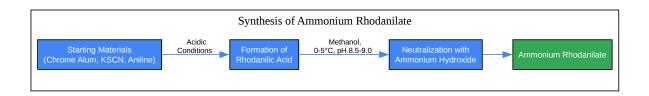
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve the **ammonium rhodanilate** sample in a suitable deuterated solvent.
- Use a high-resolution NMR spectrometer.
- Acquire ¹H and ¹³C NMR spectra.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Applications and Workflows

Ammonium rhodanilate has been noted for its application in the separation of amino acids using High-Performance Liquid Chromatography (HPLC).[1]

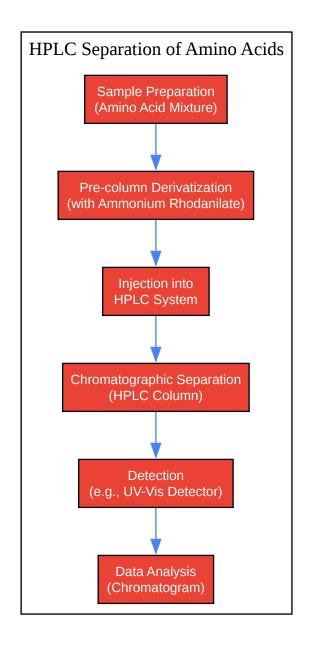
Logical Relationships and Workflows



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Synthesis workflow for ammonium rhodanilate.





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